N-{(1E)-3-[(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-[(1E)-1-{N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes bromine, ethoxy, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-{N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step processThe reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and solvents is optimized to enhance yield and reduce production costs. Purification steps such as recrystallization or chromatography are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-{N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
N-[(1E)-1-{N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[(1E)-1-{N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
- N-[(1E,3E,5E)-5-(Phenylimino)-1,3-pentadien-1-yl]aniline
- N-[(1E)-2-[4-(diethylamino)phenyl]-1-{N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide
Uniqueness
N-[(1E)-1-{N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is unique due to the presence of the bromine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C29H31BrN4O4 |
---|---|
Molecular Weight |
579.5 g/mol |
IUPAC Name |
N-[(E)-3-[(2E)-2-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C29H31BrN4O4/c1-4-34(5-2)23-14-12-20(13-15-23)17-25(32-28(36)22-10-8-7-9-11-22)29(37)33-31-19-21-16-24(30)27(35)26(18-21)38-6-3/h7-19,35H,4-6H2,1-3H3,(H,32,36)(H,33,37)/b25-17+,31-19+ |
InChI Key |
HTICVFYBVOHKGR-YBNVSJCISA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)OCC)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C(=C2)Br)O)OCC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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